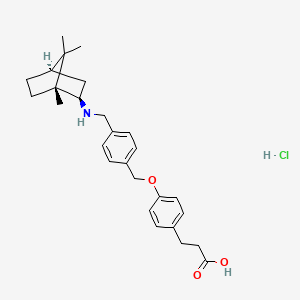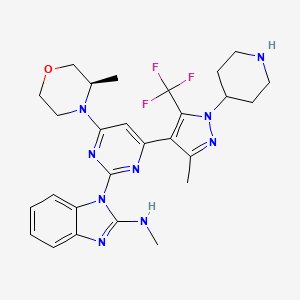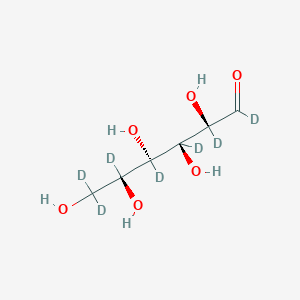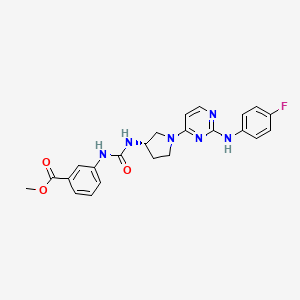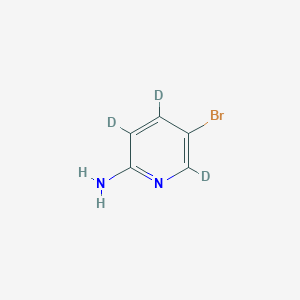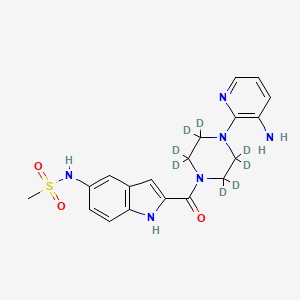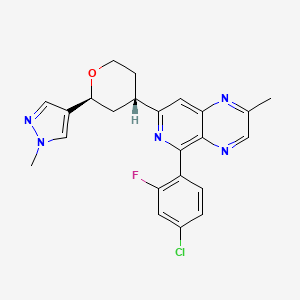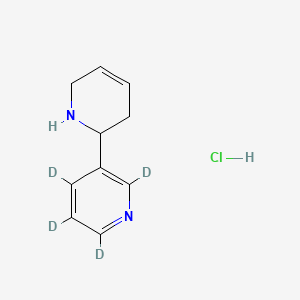
DL-Tryptophan-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-Tryptophan-d8 is a deuterium-labeled version of DL-Tryptophan, an endogenous metabolite. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used in scientific research to study metabolic pathways and pharmacokinetics due to its stability and traceability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of DL-Tryptophan-d8 typically involves the deuteration of DL-Tryptophan. This process can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium in the presence of a deuterium source and a catalyst .
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction conditions to ensure the complete replacement of hydrogen atoms with deuterium .
Analyse Des Réactions Chimiques
Types of Reactions: DL-Tryptophan-d8 undergoes similar chemical reactions as its non-deuterated counterpart, including:
Oxidation: Involves the conversion of the indole ring to various oxidized products.
Reduction: Reduction of the carboxyl group to an alcohol.
Substitution: Substitution reactions on the indole ring or the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various electrophiles can be used for substitution reactions under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-acetaldehyde, while reduction can produce tryptophol .
Applications De Recherche Scientifique
DL-Tryptophan-d8 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of tryptophan metabolism.
Biology: Helps in studying protein synthesis and degradation, as well as the role of tryptophan in various biological processes.
Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of tryptophan-containing drugs.
Industry: Employed in the development of new pharmaceuticals and in the quality control of tryptophan-containing products .
Mécanisme D'action
The mechanism of action of DL-Tryptophan-d8 is similar to that of DL-Tryptophan. It acts as a precursor to several important biomolecules, including serotonin and melatonin. The deuterium labeling does not significantly alter its biological activity but allows for precise tracking and quantification in metabolic studies. The molecular targets include enzymes involved in tryptophan metabolism, such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase .
Comparaison Avec Des Composés Similaires
DL-Tryptophan: The non-deuterated form, used widely in research and industry.
L-Tryptophan: The naturally occurring enantiomer, essential in human nutrition.
D-Tryptophan: The D-enantiomer, less common but used in specific research applications
Uniqueness: DL-Tryptophan-d8 is unique due to its deuterium labeling, which provides enhanced stability and traceability in metabolic studies. This makes it particularly valuable in pharmacokinetic research and in studies requiring precise quantification of tryptophan metabolism .
Propriétés
Formule moléculaire |
C11H12N2O2 |
|---|---|
Poids moléculaire |
212.27 g/mol |
Nom IUPAC |
2-amino-2,3,3-trideuterio-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/i1D,2D,3D,4D,5D2,6D,9D |
Clé InChI |
QIVBCDIJIAJPQS-JLAWCNLZSA-N |
SMILES isomérique |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])C([2H])([2H])C([2H])(C(=O)O)N)[2H])[2H] |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


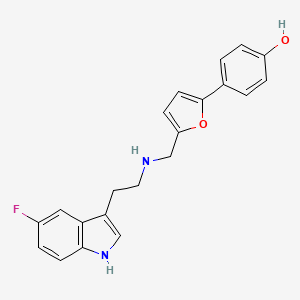
![(2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene](/img/structure/B12407265.png)
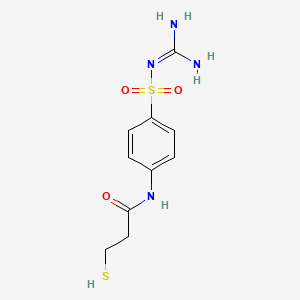
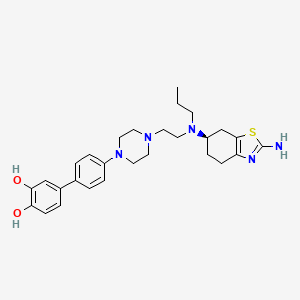
![N-[(R)-(3-chloro-4-fluorophenyl)-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12407290.png)
